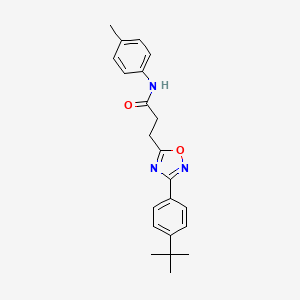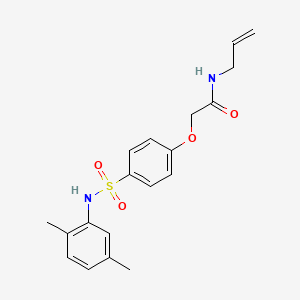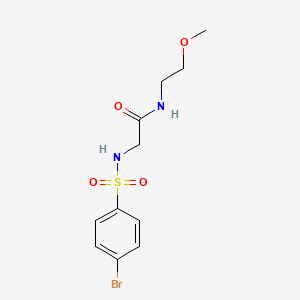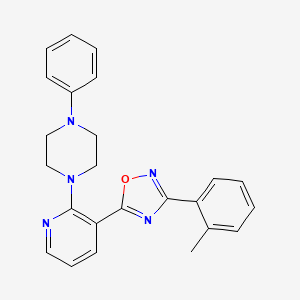
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide, also known as HMQ-TFA, is a small molecule inhibitor that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a member of the quinoline family and has been shown to inhibit the activity of a number of enzymes and proteins involved in various cellular processes. We will also highlight some future directions for research on this compound.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been studied extensively in the context of cancer research, due to its ability to inhibit the activity of a number of enzymes and proteins involved in cancer cell growth and proliferation. For example, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, making PARP inhibitors like N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide promising candidates for cancer therapy.
作用机制
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide exerts its effects through a number of different mechanisms, depending on the specific enzyme or protein being targeted. For example, as mentioned above, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide inhibits the activity of PARP by binding to its catalytic domain and preventing the enzyme from repairing damaged DNA. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has also been shown to inhibit the activity of other enzymes and proteins, such as the kinase Akt and the transcription factor NF-κB, both of which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide depend on the specific target being inhibited. For example, inhibition of PARP can lead to the accumulation of DNA damage and ultimately cell death, while inhibition of Akt and NF-κB can lead to decreased cancer cell survival and proliferation. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide has also been shown to have anti-inflammatory effects, likely due to its inhibition of NF-κB.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide for lab experiments is its specificity for certain enzymes and proteins, which allows researchers to selectively target these molecules and study their effects. However, this specificity can also be a limitation, as N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide may not be effective against all cancer types or in all patients. Additionally, the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide can be challenging and time-consuming, which may limit its availability for some researchers.
未来方向
There are a number of future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors, as well as the identification of new targets for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide and other quinoline-based compounds. Additionally, there is interest in studying the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine whether these treatments can be synergistic. Finally, there is interest in studying the potential side effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide and other quinoline-based compounds, in order to better understand their safety and tolerability in patients.
合成方法
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide can be synthesized using a number of different methods, but one of the most common approaches involves the reaction of 2-hydroxy-6-methylquinoline with isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with N-isopropyl-3-methylbenzamide and trifluoroacetic acid to yield the final product. This method has been optimized over the years and is now a well-established protocol for the synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isopropyl-3-methylbenzamide.
属性
IUPAC Name |
3-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-14(2)24(22(26)17-7-5-6-15(3)10-17)13-19-12-18-11-16(4)8-9-20(18)23-21(19)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFHCKLJHHXIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(propan-2-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)


![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7694721.png)





